molecular formula C23H15Cl2F3N4O3S B15139721 ROR|At inverse agonist 31

ROR|At inverse agonist 31

Cat. No.: B15139721
M. Wt: 555.4 g/mol
InChI Key: SGNCATNWBIODJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROR|At inverse agonist 31: is a synthetic compound designed to modulate the activity of retinoic acid receptor-related orphan receptors (RORs). These receptors are ligand-dependent transcription factors involved in various biological processes, including the regulation of differentiation and function of neural, immune, and metabolic tissues. This compound specifically targets the RORγt isoform, which plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ROR|At inverse agonist 31 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route includes the formation of an N-sulfonamide tetrahydroquinoline scaffold, which is then functionalized to yield the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: ROR|At inverse agonist 31 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Chemistry: ROR|At inverse agonist 31 is used as a tool compound in chemical research to study the structure-activity relationships of RORγt inverse agonists. It helps in understanding the molecular interactions and binding affinities of these compounds .

Biology: In biological research, this compound is employed to investigate the role of RORγt in the differentiation of Th17 cells and the production of IL-17. It is used in cell-based assays to study the effects of RORγt modulation on immune cell function .

Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases, such as multiple sclerosis, psoriasis, and rheumatoid arthritis. By inhibiting RORγt activity, this compound can reduce the production of pro-inflammatory cytokines and ameliorate disease symptoms .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new treatments for inflammatory and autoimmune diseases .

Mechanism of Action

ROR|At inverse agonist 31 exerts its effects by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This binding disrupts the formation of the agonist lock, a critical structural feature required for the recruitment of coactivator molecules. As a result, the transcription of IL-17 and other pro-inflammatory cytokines is suppressed, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: ROR|At inverse agonist 31 is unique due to its specific molecular structure and high selectivity for RORγt. This selectivity allows for targeted modulation of Th17 cell differentiation and IL-17 production, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C23H15Cl2F3N4O3S

Molecular Weight

555.4 g/mol

IUPAC Name

4-(2,6-dichlorophenoxy)-N-(4-methylsulfonylphenyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H15Cl2F3N4O3S/c1-36(33,34)16-11-9-15(10-12-16)29-21-30-20(13-5-7-14(8-6-13)23(26,27)28)31-22(32-21)35-19-17(24)3-2-4-18(19)25/h2-12H,1H3,(H,29,30,31,32)

InChI Key

SGNCATNWBIODJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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